Enhanced Synthetic Utility in Copanlisib Intermediate Production
Methyl 2-aminopyrimidine-5-carboxylate is specifically identified and optimized as a key intermediate in the synthesis of the PI3K inhibitor copanlisib. A patented synthetic route demonstrates a high-yielding, scalable process using this specific methyl ester. The use of the methyl ester, as opposed to other esters or the free acid, is critical for the reaction's success and overall process efficiency .
| Evidence Dimension | Process Efficiency & Scalability |
|---|---|
| Target Compound Data | Synthesized in a one-pot process from sodium methoxide, ethyl formate, and guanidine hydrochloride at 50-55°C, yielding the product after filtration and drying. |
| Comparator Or Baseline | Prior art methods for synthesizing the copanlisib intermediate were reported to be tedious, required high-risk raw materials, and generated significant waste. |
| Quantified Difference | The patented method solves problems of tedious reaction, high-risk raw materials, and large waste volume, providing a simple, safe, and high-yield alternative. |
| Conditions | Reaction in methanol solvent, conducted at 50-55°C for 2 hours. |
Why This Matters
For procurement in pharmaceutical R&D and manufacturing, a compound with a validated, high-efficiency synthetic route reduces development time, cost, and environmental impact.
